

Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl methylphosphonate*

Cat. No.: *B1201941*

[Get Quote](#)

Introduction

Diethyl methylphosphonate (DEMP), with the chemical formula $C_5H_{13}O_3P$, is an organophosphorus compound of significant interest in various chemical research and development sectors. Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DEMP. Detailed experimental protocols are included to assist researchers in obtaining high-quality, reproducible data.

Data Presentation

The following sections summarize the key spectroscopic data for **diethyl methylphosphonate** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of DEMP, providing detailed information about the hydrogen, carbon, and phosphorus environments.

Table 1: 1H NMR Spectroscopic Data for **Diethyl Methylphosphonate** Solvent: $CDCl_3$, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~4.10	Doublet of Quartets (dq)	JH-H \approx 7.1, JP-H \approx 7.0	4H	-OCH ₂ CH ₃
~1.45	Doublet (d)	JP-H \approx 17.5	3H	P-CH ₃
~1.30	Triplet (t)	JH-H \approx 7.1	6H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Diethyl Methylphosphonate** Solvent: CDCl₃

Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
~61.5	JP-C \approx 6.5	-OCH ₂ CH ₃
~16.5	JP-C \approx 5.9	-OCH ₂ CH ₃
~11.6	JP-C \approx 144.3	P-CH ₃

Table 3: ^{31}P NMR Spectroscopic Data for **Diethyl Methylphosphonate**^[1] Solvent: CDCl₃, Reference: 85% H₃PO₄ (0 ppm)

Chemical Shift (δ , ppm)
~32.9

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for **Diethyl Methylphosphonate**^[2]

Frequency (cm ⁻¹)	Intensity	Assignment
~2985	Strong	C-H stretch (alkane)
~1250	Very Strong	P=O stretch (phosphoryl)
~1030	Very Strong	P-O-C stretch (ester)
~960	Strong	O-C-C stretch
~780	Strong	P-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) mass spectrometry.[\[3\]](#)

Table 5: Major Fragments in the EI Mass Spectrum of **Diethyl Methylphosphonate**[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
152	~20	[M] ⁺ (Molecular Ion)
125	100	[M - C ₂ H ₃] ⁺
124	~85	[M - C ₂ H ₄] ⁺
97	~90	[M - C ₂ H ₄ - C ₂ H ₃] ⁺
81	~40	[PO ₃ H ₂] ⁺
79	~35	[CH ₃ PO ₂ H] ⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.

NMR Spectroscopy Protocol (¹H, ¹³C, ³¹P)

- Sample Preparation:

- Prepare a solution by dissolving approximately 10-50 mg of **diethyl methylphosphonate** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[1\]](#)
- Ensure the sample is of high purity to prevent interference from impurities.[\[1\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for ^1H and ^{13}C NMR.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[\[1\]](#)
 - Insert the NMR tube into the probe and lock the spectrometer on the deuterium signal of the solvent.
 - Maintain a constant temperature, typically 298 K (25 °C), for all measurements.[\[1\]](#)
 - Shim the magnetic field to achieve high homogeneity.
- Data Acquisition:
 - ^1H NMR: Calibrate a 90° pulse. Set acquisition time to 2-4 seconds and relaxation delay to 1-5 seconds. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-10 seconds) may be needed due to the longer T_1 relaxation times of carbon nuclei. A larger number of scans is typically required.
 - ^{31}P NMR: Tune the probe to the phosphorus frequency. Calibrate a 90° pulse. Use a relaxation delay of at least 5 times the longest T_1 for quantitative analysis.[\[1\]](#) All chemical shifts should be referenced to an external standard of 85% H_3PO_4 .[\[1\]](#)
- Data Processing:

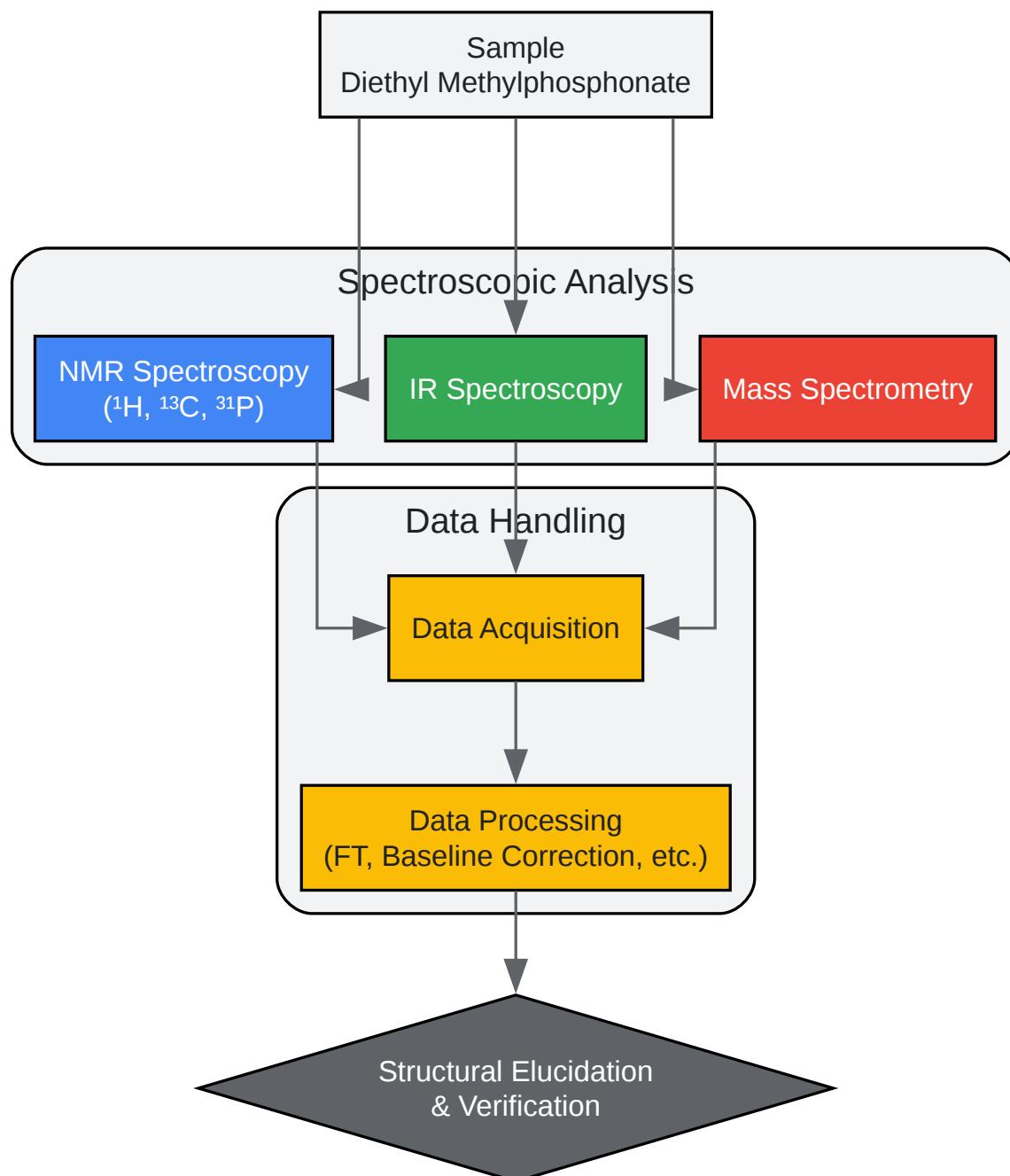
- Apply Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Integrate the signals for ^1H NMR and reference the chemical shifts to the internal or external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation:
 - As DEMP is a liquid, the neat liquid sample can be analyzed directly.
 - Transmission Method: Place one drop of the liquid on a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin capillary film.[\[4\]](#)
 - Attenuated Total Reflectance (ATR) Method: Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[\[5\]](#)[\[6\]](#) This method is often simpler and requires less sample preparation.
- Instrument Setup:
 - Ensure the FTIR spectrometer's sample compartment is clean and dry.
 - Select an appropriate spectral range, typically 4000 to 400 cm^{-1} , for mid-IR analysis.[\[5\]](#)
- Data Acquisition:
 - First, acquire a background spectrum of the empty cell or clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and H_2O .
 - Place the prepared sample in the instrument's beam path.
 - Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[\[5\]](#)

- Data Processing:
 - Perform automatic background subtraction.
 - Identify and label the wavenumbers of significant absorption peaks.

Electron Impact Mass Spectrometry (EI-MS) Protocol


Electron Impact is a hard ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the compound.[\[7\]](#)[\[8\]](#)

- Sample Introduction:
 - Introduce a small amount of the volatile liquid sample into the instrument, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.[\[9\]](#) The sample is volatilized in the vacuum system of the ion source.[\[7\]](#)
- Instrument Setup:
 - The mass spectrometer's ion source is typically operated under a high vacuum.
 - The electron beam energy is standardized at 70 electron volts (eV) to generate reproducible fragmentation patterns and allow for library matching.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Data Acquisition:
 - The gaseous molecules are bombarded by the electron beam, leading to the ejection of an electron and the formation of a radical cation (molecular ion).[\[7\]](#)[\[9\]](#)
 - Excess energy causes this molecular ion to fragment.
 - The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Data Processing:
 - A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

- Identify the molecular ion peak $[M]^+$ and the major fragment ions.
- Compare the resulting spectrum to spectral libraries (like NIST) for confirmation.[\[9\]](#)

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **diethyl methylphosphonate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Diethyl methanephosphonate [webbook.nist.gov]
- 3. Diethyl methanephosphonate [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201941#diethyl-methylphosphonate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com